molecular formula C16H18N2O3 B2477984 N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide CAS No. 339027-97-3

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide

Cat. No.: B2477984
CAS No.: 339027-97-3
M. Wt: 286.331
InChI Key: WEJIFRGMEWSYKM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with 2-oxo-1-propylpyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further purification and characterization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-oxo-1-ethylpyridine-3-carboxamide: Similar structure with an ethyl group instead of a propyl group.

    N-(4-methoxyphenyl)-2-oxo-1-butylpyridine-3-carboxamide: Similar structure with a butyl group instead of a propyl group.

    N-(4-methoxyphenyl)-2-oxo-1-methylpyridine-3-carboxamide: Similar structure with a methyl group instead of a propyl group.

Uniqueness

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the propyl group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h4-9,11H,3,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJIFRGMEWSYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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